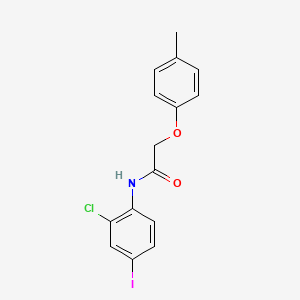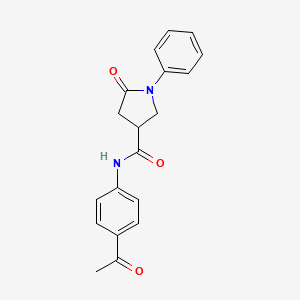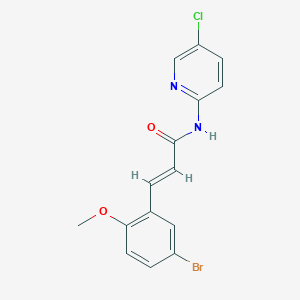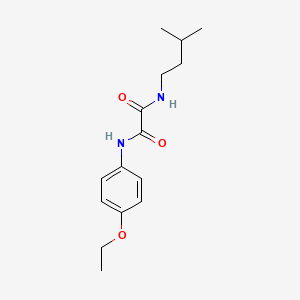
N-(4-ethoxyphenyl)-N'-(3-methylbutyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-N’-(3-methylbutyl)ethanediamide is an organic compound that belongs to the class of ethanediamides This compound is characterized by the presence of an ethoxyphenyl group and a methylbutyl group attached to the ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-N’-(3-methylbutyl)ethanediamide typically involves the reaction of 4-ethoxyaniline with 3-methylbutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(4-ethoxyphenyl)-N’-(3-methylbutyl)ethanediamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.
Types of Reactions:
Oxidation: N-(4-ethoxyphenyl)-N’-(3-methylbutyl)ethanediamide can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the ethoxy or methylbutyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced ethanediamides.
Substitution: Various substituted ethanediamides depending on the reagents used.
Scientific Research Applications
N-(4-ethoxyphenyl)-N’-(3-methylbutyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N’-(3-methylbutyl)ethanediamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(4-methoxyphenyl)-N’-(3-methylbutyl)ethanediamide
- N-(4-ethoxyphenyl)-N’-(2-methylpropyl)ethanediamide
- N-(4-ethoxyphenyl)-N’-(3-methylbutyl)propanediamide
Comparison: N-(4-ethoxyphenyl)-N’-(3-methylbutyl)ethanediamide is unique due to the specific combination of the ethoxyphenyl and methylbutyl groups. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the ethoxy group can influence the compound’s solubility and reactivity, while the methylbutyl group can affect its steric properties and interactions with biological targets.
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(3-methylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-4-20-13-7-5-12(6-8-13)17-15(19)14(18)16-10-9-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLFZSQTJSMYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2-fluorophenoxy)ethyl]-5-nitroquinolin-8-amine](/img/structure/B4885571.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE](/img/structure/B4885572.png)
![ETHYL 5-ETHYL-2-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B4885596.png)
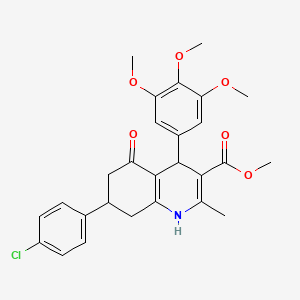
![5-chloro-2-(methylsulfanyl)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B4885602.png)
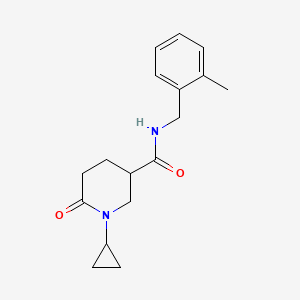
![2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-pyridin-2-ylacetamide](/img/structure/B4885617.png)
![3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B4885622.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B4885630.png)
![ethyl 4-[(3,5-dimethoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B4885642.png)
![14-Hydroxy-6,13-dimethyl-3-(methylamino)-10-methylimino-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),8,11(15)-pentaene-5,7,12-trione](/img/structure/B4885650.png)
